molecular formula C7H10BrN3O B13920562 5-Bromo-1-ethyl-1H-pyrazole-4-acetamide

5-Bromo-1-ethyl-1H-pyrazole-4-acetamide

Cat. No.: B13920562
M. Wt: 232.08 g/mol
InChI Key: GXWCFEQOGVYKSO-UHFFFAOYSA-N
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Description

5-Bromo-1-ethyl-1H-pyrazole-4-acetamide is a brominated pyrazole derivative characterized by a 1-ethyl substituent on the pyrazole nitrogen and an acetamide group at position 4 (Figure 1). This compound is of interest in medicinal chemistry and materials science due to its structural versatility. However, detailed pharmacological or industrial applications remain understudied in publicly available literature.

Properties

Molecular Formula

C7H10BrN3O

Molecular Weight

232.08 g/mol

IUPAC Name

2-(5-bromo-1-ethylpyrazol-4-yl)acetamide

InChI

InChI=1S/C7H10BrN3O/c1-2-11-7(8)5(4-10-11)3-6(9)12/h4H,2-3H2,1H3,(H2,9,12)

InChI Key

GXWCFEQOGVYKSO-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)CC(=O)N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-ethyl-1H-pyrazole-4-acetamide typically involves the bromination of a pyrazole precursor. One common method is the bromination of 1-ethyl-1H-pyrazole-4-acetamide using N-bromosuccinimide (NBS) as the brominating agent . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for pyrazole derivatives often involve multi-step processes that include the formation of the pyrazole ring followed by functionalization. These methods may utilize transition-metal catalysts, photoredox reactions, and one-pot multicomponent processes to achieve high yields and selectivity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-ethyl-1H-pyrazole-4-acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, pyrazolines, and fused heterocyclic compounds .

Mechanism of Action

The mechanism of action of 5-Bromo-1-ethyl-1H-pyrazole-4-acetamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interfere with cellular pathways, leading to various biological effects .

Comparison with Similar Compounds

Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate (Similarity: 0.90)

  • Substituents : A methyl group on the pyrazole nitrogen and an ethyl ester at position 3.
  • Implications: The ester group reduces polarity compared to the acetamide in the target compound, likely decreasing water solubility. The methyl group (vs.

4-Bromo-1H-pyrazole-5-carboxylic acid (Similarity: 0.88)

  • Implications : The carboxylic acid group increases acidity (pKa ~2–3) and solubility in aqueous bases. The absence of an alkyl chain on nitrogen reduces lipophilicity, making this compound less membrane-permeable than the target .

Methyl 4-bromo-1H-pyrazole-5-carboxylate (Similarity: 0.81)

  • Substituents : Methyl ester at position 5 and a hydrogen on the pyrazole nitrogen.
  • Implications : The smaller methyl ester and unsubstituted nitrogen result in lower molecular weight (MW = 219.02 g/mol) compared to the target compound (estimated MW = 259.12 g/mol). This may favor volatility but reduce thermal stability .

2-(4-Bromo-1H-pyrazol-1-yl)acetic acid (Similarity: 0.80)

  • Substituents : Acetic acid linked to the pyrazole nitrogen via a methylene bridge.
  • Implications : The acetic acid group introduces a second acidic proton (pKa ~4–5), enabling dual ionization states. This structural feature is absent in the target compound, which has a neutral acetamide group .

Physicochemical and Functional Comparisons

Table 1. Comparative Properties of 5-Bromo-1-ethyl-1H-pyrazole-4-acetamide and Analogs

Compound Name Molecular Formula Key Substituents Predicted Solubility (Water) LogP* Notable Reactivity
5-Bromo-1-ethyl-1H-pyrazole-4-acetamide C₇H₁₀BrN₃O₂ 1-Ethyl, 4-acetamide Moderate 1.8–2.2 Bromine substitution, amide hydrolysis
Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate C₇H₉BrN₂O₂ 1-Methyl, 5-ethyl ester Low 2.5–3.0 Ester saponification, bromine coupling
4-Bromo-1H-pyrazole-5-carboxylic acid C₄H₃BrN₂O₂ 5-carboxylic acid High (in basic pH) 0.5–1.0 Acid-base reactions, decarboxylation
Methyl 4-bromo-1H-pyrazole-5-carboxylate C₅H₅BrN₂O₂ 5-methyl ester Low 1.8–2.2 Ester cleavage, halogen exchange
2-(4-Bromo-1H-pyrazol-1-yl)acetic acid C₅H₅BrN₂O₂ 1-acetic acid Moderate (pH-dependent) 0.2–0.7 Chelation, dimerization via H-bonding

*LogP estimates derived from fragment-based calculations.

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